molecular formula C10H10N2O4 B4271323 2-[(2-cyanoacetyl)amino]ethyl 2-furoate

2-[(2-cyanoacetyl)amino]ethyl 2-furoate

Cat. No.: B4271323
M. Wt: 222.20 g/mol
InChI Key: BGDGDMIDDPCNIX-UHFFFAOYSA-N
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Description

2-[(2-cyanoacetyl)amino]ethyl 2-furoate is an organic compound that features both cyano and furoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanoacetyl)amino]ethyl 2-furoate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions at elevated temperatures. For instance, stirring ethyl cyanoacetate with the amine at 70°C for several hours can yield the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanoacetyl)amino]ethyl 2-furoate can undergo various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

    Cyclization Reactions: It can form heterocyclic compounds through intramolecular cyclization reactions.

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as sodium hydroxide.

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Cyclization Reactions: Often require acidic or basic conditions to facilitate ring closure.

Major Products Formed

Scientific Research Applications

2-[(2-cyanoacetyl)amino]ethyl 2-furoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.

    Material Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-cyanoacetyl)amino]ethyl 2-furoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the furoate moiety can engage in electrophilic aromatic substitution reactions. These interactions enable the compound to form a variety of products with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    N-cyanoacetylurea: Another cyanoacetamide derivative with similar reactivity.

    Ethyl cyanoacetate: A precursor used in the synthesis of cyanoacetamide derivatives.

    Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a different ester group.

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]ethyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-4-3-9(13)12-5-7-16-10(14)8-2-1-6-15-8/h1-2,6H,3,5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGDMIDDPCNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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